molecular formula C5H5ClN6S2 B14911352 5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole

5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole

Katalognummer: B14911352
Molekulargewicht: 248.7 g/mol
InChI-Schlüssel: BLEKQHBUUGWXQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1,2,3-thiadiazole with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of azido derivatives or other substituted thiadiazoles.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-1,2,3-thiadiazole
  • 1-Methyl-1H-tetrazole-5-thiol
  • 4-((1-Methyl-1H-tetrazol-5-yl)thio)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C5H5ClN6S2

Molekulargewicht

248.7 g/mol

IUPAC-Name

5-chloro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiadiazole

InChI

InChI=1S/C5H5ClN6S2/c1-12-5(8-9-10-12)13-2-3-4(6)14-11-7-3/h2H2,1H3

InChI-Schlüssel

BLEKQHBUUGWXQE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)SCC2=C(SN=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.